2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
Description
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid is a bicyclic compound featuring a bicyclo[2.2.2]octane core substituted with a methoxycarbonyl (-COOMe) group at position 4 and an acetic acid (-CH₂COOH) moiety at position 1. This structure combines the rigidity of the bicyclo[2.2.2]octane scaffold with functional groups that enhance its utility in medicinal chemistry, particularly as a building block for drug discovery. The bicyclo[2.2.2]octane system is notable for its three fused six-membered rings, providing conformational stability and influencing physicochemical properties such as solubility and lipophilicity .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-16-10(15)12-5-2-11(3-6-12,4-7-12)8-9(13)14/h2-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPMGRHYDWAQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core, which can be derived from readily available starting materials such as cyclohexanone.
Acetic Acid Introduction:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methoxycarbonyl group to a primary alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The bicyclo[2.2.2]octane core provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Physicochemical Properties
Notes:
Commercial Availability and Pricing
Notes:
- Bicyclo[2.2.1]heptane derivatives command premium pricing due to challenging syntheses .
Q & A
Q. Table 1: Key Synthetic Methods for Bicyclo[2.2.2]octane Derivatives
| Step | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|
| Diels-Alder reaction | Acrylic acid | ~85% | |
| Hydrogenation | Pt catalyst | >90% | |
| Esterification | Methanol/H<sup>+</sup> | Variable |
How is the structural characterization of this compound performed, and what spectroscopic markers are diagnostic?
Methodological Answer:
- NMR Spectroscopy :
- <sup>1</sup>H NMR : Bicyclo[2.2.2]octane protons appear as a singlet (δ 1.2–1.8 ppm). The methoxycarbonyl group shows a sharp singlet at δ 3.6–3.8 ppm (OCH3) and a carbonyl signal at δ 170–175 ppm in <sup>13</sup>C NMR .
- COOH Group : The acetic acid moiety exhibits a broad peak at δ 10–12 ppm (deuterated solvents shift this signal).
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic system .
What factors influence the stability of this compound under experimental conditions?
Methodological Answer:
- Steric Effects : The rigid bicyclo[2.2.2]octane framework enhances thermal stability but may hinder solubility in polar solvents .
- Functional Group Sensitivity :
Advanced Research Questions
How can computational methods optimize the synthesis and regioselectivity of this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for Diels-Alder adduct formation, guiding solvent and catalyst selection .
- Machine Learning : ICReDD’s approach uses experimental data to train models that narrow optimal reaction conditions (e.g., temperature, solvent polarity) .
Q. Table 2: Computational Parameters for Reaction Optimization
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent polarity | Low (e.g., toluene) | Favors adduct |
| Temperature | 80–100°C | Accelerates Diels-Alder |
How can researchers resolve contradictions in spectral data arising from stereochemical or regioisomeric effects?
Methodological Answer:
- Diastereomer Analysis : Use chiral HPLC or NOE (Nuclear Overhauser Effect) NMR to distinguish endo/exo configurations in the bicyclic system .
- Isotopic Labeling : <sup>13</sup>C-labeled reactants clarify ambiguous carbonyl signals in <sup>13</sup>C NMR .
What strategies are effective for designing derivatives with enhanced bioactivity or solubility?
Methodological Answer:
- Substituent Engineering :
- Prodrug Approaches : Convert the acetic acid moiety to ester prodrugs for controlled release .
What mechanistic insights are critical for scaling up reactions involving this compound?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying pressures (for hydrogenation) to identify rate-limiting steps .
- Catalyst Recycling : Pt catalysts can be reused 3–5 times with <10% loss in activity, reducing costs .
How do process engineering challenges (e.g., reactor design) impact large-scale synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
